Cas no 1502172-26-0 (2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid)

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid is a fluorinated aromatic compound featuring both bromo and fluoro substituents, making it a versatile intermediate in organic synthesis. Its unique structure enables selective functionalization, particularly in pharmaceutical and agrochemical applications. The presence of two fluorine atoms enhances metabolic stability and bioavailability, while the bromine moiety offers a reactive site for further derivatization via cross-coupling reactions. This compound is particularly valuable in the development of bioactive molecules, where precise electronic and steric properties are critical. High purity and consistent quality ensure reliable performance in synthetic workflows, making it a preferred choice for researchers in medicinal chemistry and material science.
2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid structure
1502172-26-0 structure
Product Name:2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid
CAS No:1502172-26-0
MF:C8H5BrF2O2
MW:251.024908781052
CID:5714082
PubChem ID:79743413
Update Time:2025-06-12

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-bromo-2-fluorophenyl)-2-fluoroaceticacid
    • AKOS018301104
    • EN300-1138505
    • 2-(5-bromo-2-fluorophenyl)-2-fluoroacetic acid
    • 1502172-26-0
    • Benzeneacetic acid, 5-bromo-α,2-difluoro-
    • 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid
    • Inchi: 1S/C8H5BrF2O2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,(H,12,13)
    • InChI Key: IHBMOWBACJELHZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)C(C(=O)O)F)F

Computed Properties

  • Exact Mass: 249.94410g/mol
  • Monoisotopic Mass: 249.94410g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.749±0.06 g/cm3(Predicted)
  • Boiling Point: 314.8±37.0 °C(Predicted)
  • pka: 1.67±0.10(Predicted)

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid Pricemore >>

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Additional information on 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid

Introduction to 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic Acid (CAS No. 1502172-26-0)

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1502172-26-0, represents a class of molecules that exhibit promising biological activities due to the presence of both bromo and fluoro substituents on the aromatic ring. These substituents not only enhance the lipophilicity and metabolic stability of the molecule but also contribute to its potential as a scaffold for drug development.

The structural motif of 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid consists of a benzene ring substituted at the 5-position with a bromine atom and at the 2-position with a fluorine atom, with a carboxylic acid group attached to the same carbon atom as the fluorine. This specific arrangement of functional groups makes it an intriguing candidate for further exploration in medicinal chemistry. The fluorine atom, in particular, is well-known for its ability to modulate pharmacokinetic properties such as bioavailability, metabolic stability, and binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that incorporate fluorinated aromatic structures. The bromo and fluoro substituents in 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid are particularly valuable because they can serve as handles for further chemical modification, allowing chemists to tailor the molecule's properties for specific biological applications. For instance, such compounds have been explored as intermediates in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The presence of both bromo and fluoro atoms provides multiple sites for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in drug discovery to construct biaryl structures. These types of reactions are instrumental in creating molecules with enhanced binding affinity and selectivity towards target enzymes or receptors.

Recent studies have highlighted the role of fluorinated aromatic carboxylic acids in modulating immune responses. For example, derivatives of 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid have shown promise in preclinical models as modulators of immune checkpoint pathways, which are crucial in cancer immunotherapy. The ability to fine-tune the electronic properties of the aromatic ring through halogen substitution allows for precise control over biological activity, making this class of compounds particularly attractive for therapeutic development.

The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes halogenation reactions to introduce the bromo and fluoro substituents onto the aromatic ring, followed by carboxylation at the desired position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings and lead optimization studies.

In addition to its pharmaceutical applications, 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid has shown potential in materials science. Fluorinated aromatic compounds are known for their unique electronic properties, which make them suitable for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The presence of halogen atoms can influence charge transport properties, making this compound a candidate for developing novel materials with enhanced performance.

The growing interest in fluorinated compounds is also driven by their stability under various physiological conditions. Unlike some non-fluorinated analogs that may undergo rapid metabolism or degradation, fluorinated molecules often exhibit improved bioavailability and longer half-lives in vivo. This stability is particularly important for drugs that require prolonged action or multiple daily dosing regimens.

From a computational chemistry perspective, 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid has been studied using various molecular modeling techniques to predict its interactions with biological targets. These studies have provided insights into how the substitution pattern affects binding affinity and selectivity. For instance, quantum mechanical calculations have revealed that the electron-withdrawing nature of the fluoro and bromo groups enhances interactions with polar residues in protein active sites, potentially leading to stronger binding。

The role of fluorine in medicinal chemistry cannot be overstated. Its ability to influence metabolic pathways has led to numerous successful drugs on the market today. By incorporating fluorine into drug candidates like 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid, chemists can achieve improvements in pharmacokinetics without significantly altering other pharmacological properties. This makes fluorination one of the most powerful tools available for optimizing drug candidates.

In conclusion, 1502172-26-0 serves as an excellent example of how structural modifications can lead to novel therapeutic agents with significant biological activity. The combination of bromo and fluoro substituents on an aromatic ring provides multiple opportunities for further chemical derivatization, making it a versatile scaffold for drug discovery efforts aimed at treating various diseases.

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